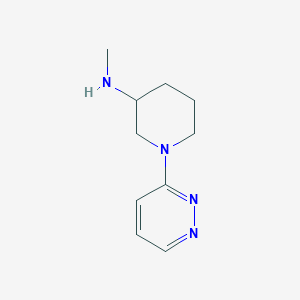N-methyl-1-(pyridazin-3-yl)piperidin-3-amine
CAS No.: 1247087-42-8
Cat. No.: VC2989348
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1247087-42-8 |
|---|---|
| Molecular Formula | C10H16N4 |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | N-methyl-1-pyridazin-3-ylpiperidin-3-amine |
| Standard InChI | InChI=1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 |
| Standard InChI Key | QLSDWIHANVSIEK-UHFFFAOYSA-N |
| SMILES | CNC1CCCN(C1)C2=NN=CC=C2 |
| Canonical SMILES | CNC1CCCN(C1)C2=NN=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure
N-methyl-1-(pyridazin-3-yl)piperidin-3-amine consists of a piperidine ring substituted at position 1 with a pyridazin-3-yl group and at position 3 with an N-methylamine group. The compound features a six-membered saturated nitrogen-containing ring (piperidine) connected to a six-membered aromatic ring containing two adjacent nitrogen atoms (pyridazine) . The presence of multiple nitrogen atoms in different chemical environments contributes to the compound's unique physicochemical properties and potential for molecular interactions.
Physical and Chemical Properties
The compound possesses several notable physicochemical characteristics that influence its behavior in biological systems and synthetic applications. These properties are summarized in the table below:
The compound's moderate lipophilicity (XLogP3-AA value of 0.4) suggests a balanced profile between aqueous solubility and membrane permeability, which is advantageous for drug development. The presence of both hydrogen bond donors and acceptors contributes to its potential for forming specific interactions with biological targets .
Synthesis Methods
General Synthetic Approaches
The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine typically involves the reaction between appropriate pyridazine and piperidine derivatives. A common synthetic route utilizes 3-chloropyridazine and N-methyl-piperidin-3-amine as starting materials. The reaction generally proceeds under basic conditions, with potassium carbonate or a similar base, in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Specific Reaction Conditions
The reaction conditions are crucial for optimizing yield and purity. The typical procedure involves:
-
Combining the starting materials in the presence of a base
-
Heating the reaction mixture to facilitate the nucleophilic aromatic substitution
-
Monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS)
-
Purification of the product using silica gel chromatography
For related compounds, purification has been documented using gradient elution techniques. For instance, a silica chromatography gradient of 0-7% ethyl acetate in dichloromethane (containing 0.25% v/v of triethylamine) has proven effective for similar structural analogs .
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometry provides valuable information for structure confirmation through the molecular ion peak and fragmentation patterns. For compounds with similar structures, liquid chromatography-mass spectrometry (LCMS) using atmospheric pressure chemical ionization (APCI) has been employed successfully .
Biological Activity and Applications
Structure-Activity Relationships
Research indicates that the amine functionality is critical for the biological activity of this class of compounds. In related structures, the NH2 group attached to heterocyclic rings has been shown to be essential for potency through intramolecular interactions with protein targets . Crystallographic studies of similar compounds have revealed that the amine group can form key hydrogen bonding interactions with backbone carbonyl groups of targeted proteins, such as SHP2 residue E250 .
Structure Variations and Analogs
Structural Isomers
Several structural variations of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine have been documented, including:
-
(3R)-N-methyl-1-(pyridazin-3-yl)piperidin-3-amine: The stereoisomer with defined R configuration at the C3 position of the piperidine ring
-
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine: A positional isomer with the amine group at position 4 of the piperidine ring instead of position 3
-
1-(Pyridazin-3-yl)piperidin-3-amine: A derivative lacking the N-methyl group on the amine functionality
-
1-methyl-N-(pyridazin-3-ylmethyl)piperidin-3-amine: A structural variant with a methylene linker between the pyridazine ring and the amine group
Substituted Derivatives
Substitution on the pyridazine ring can significantly alter the properties and biological activities of these compounds. For example, N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine features an additional methyl group at position 6 of the pyridazine ring. These substitutions can tune the electronic properties, lipophilicity, and binding affinities of the molecules.
Chemical Reactivity
Functional Group Transformations
The N-methyl-1-(pyridazin-3-yl)piperidin-3-amine molecule contains several reactive sites that can undergo various chemical transformations:
-
The secondary amine (N-methyl) group can participate in nucleophilic substitution reactions, acylation, and alkylation
-
The pyridazine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution reactions
-
The tertiary nitrogen in the piperidine ring can undergo quaternization with alkyl halides
Stability Considerations
Understanding the stability profile of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine is crucial for its storage, handling, and formulation. Like many nitrogen-containing heterocycles, it may be sensitive to oxidation and light exposure. Appropriate storage conditions (cool, dry environment in amber containers) should be maintained to preserve compound integrity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume